molecular formula C13H13N3O2 B1331676 N-(4-amino-2-methoxyphenyl)nicotinamide CAS No. 552814-16-1

N-(4-amino-2-methoxyphenyl)nicotinamide

Cat. No.: B1331676
CAS No.: 552814-16-1
M. Wt: 243.26 g/mol
InChI Key: FYMHBXHJILVCKD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound characterized by its distinctive molecular architecture that combines a nicotinamide moiety with a substituted aniline derivative. The compound is officially registered under the Chemical Abstracts Service number 552814-16-1, providing a unique identifier for this specific molecular entity. The molecular formula C₁₃H₁₃N₃O₂ reflects the compound's composition, incorporating thirteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide. This nomenclature explicitly describes the structural relationship between the pyridine-3-carboxamide core (nicotinamide) and the 4-amino-2-methoxyphenyl substituent. The compound exhibits a molecular weight of 243.26 grams per mole, positioning it within the typical range for small molecule pharmaceutical intermediates.

The structural elucidation of this compound reveals several critical functional groups that contribute to its chemical behavior and potential biological activity. The methoxy group positioned at the 2-position of the phenyl ring provides electron-donating characteristics, while the amino group at the 4-position introduces nucleophilic properties. The amide linkage connecting the substituted phenyl ring to the nicotinamide core represents a crucial structural feature that influences both the compound's stability and its potential interactions with biological targets.

The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as COc1cc(N)ccc1NC(=O)c1cccnc1, providing a standardized method for digital chemical databases and computational analysis. The International Chemical Identifier string InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17) offers another standardized representation that facilitates cross-platform chemical information exchange.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 552814-16-1
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
International Union of Pure and Applied Chemistry Name N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide
Simplified Molecular Input Line Entry System COc1cc(N)ccc1NC(=O)c1cccnc1
International Chemical Identifier Key FYMHBXHJILVCKD-UHFFFAOYSA-N

The compound's relationship to other nicotinamide derivatives becomes apparent when comparing its structure to closely related molecules. N-(4-amino-2-methoxyphenyl)isonicotinamide, bearing the Chemical Abstracts Service number 552814-15-0, represents a positional isomer where the carboxamide group is attached to the 4-position rather than the 3-position of the pyridine ring. This structural variation demonstrates the precision required in chemical nomenclature and highlights the importance of accurate structural identification in chemical research.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of nicotinamide research and heterocyclic chemistry advancement. The foundation for understanding nicotinamide derivatives traces back to the early twentieth century when nicotinamide adenine dinucleotide was first discovered by Arthur Harden and William John Young in 1906 as a factor enhancing fermentation rates in yeast extracts. This pioneering work established the fundamental importance of nicotinamide-containing compounds in biological systems and set the stage for decades of subsequent research.

The systematic study of nicotinamide derivatives gained significant momentum following Otto Heinrich Warburg's groundbreaking 1936 research, which demonstrated how nicotinamide adenine dinucleotide functions in fermentation reactions through hydride transfer mechanisms. Warburg's work revealed that the nicotinamide portion of nicotinamide adenine dinucleotide serves as a critical hydrogen acceptor, enabling essential cellular metabolic processes. This fundamental understanding of nicotinamide's biochemical role provided the theoretical foundation for later synthetic efforts aimed at developing modified nicotinamide derivatives with enhanced or specialized properties.

The development of synthetic methodologies for nicotinamide derivatives received considerable advancement through Arthur Kornberg's 1948 discovery of the first nicotinamide adenine dinucleotide biosynthetic enzyme. Kornberg's work demonstrated the chemical reaction cells use to create nicotinamide adenine dinucleotide from the precursor molecule nicotinamide mononucleotide, providing crucial insights into the natural biosynthetic pathways that inform synthetic chemistry approaches. This research established the enzymatic framework that synthetic chemists could emulate or modify in developing novel nicotinamide derivatives.

The evolution of heterocyclic chemistry methodologies during the mid-twentieth century created the technical foundation necessary for synthesizing complex nicotinamide derivatives like this compound. The development of reliable methods for constructing carbon-nitrogen bonds, particularly those involving pyridine derivatives, became increasingly sophisticated throughout this period. The advancement of techniques for introducing and manipulating functional groups on aromatic systems provided chemists with the tools necessary to create precisely substituted nicotinamide derivatives.

Recent decades have witnessed an explosion of interest in nicotinamide derivatives for pharmaceutical applications, driven by enhanced understanding of their biological mechanisms and improved synthetic methodologies. Research into nicotinamide-based compounds has expanded significantly, with studies demonstrating their potential applications in areas ranging from antifungal activity to potential anticancer effects. The development of compounds like this compound represents the culmination of this historical progression, incorporating sophisticated structural modifications that were not feasible with earlier synthetic techniques.

The contemporary synthesis of nicotinamide derivatives reflects the maturation of heterocyclic chemistry as a discipline, incorporating advanced understanding of structure-activity relationships and sophisticated synthetic methodologies. Modern approaches to nicotinamide derivative synthesis often employ strategic combinations of classical reactions with contemporary coupling methodologies, enabling the precise construction of complex molecular architectures. The development of this compound exemplifies this synthetic sophistication, requiring careful orchestration of multiple functional group manipulations to achieve the desired structural outcome.

Table 2: Historical Milestones in Nicotinamide Research and Heterocyclic Chemistry

Year Milestone Researcher(s) Significance Reference
1906 Discovery of nicotinamide adenine dinucleotide Arthur Harden and William John Young First identification of nicotinamide-containing coenzymes
1936 Demonstration of nicotinamide adenine dinucleotide function in fermentation Otto Heinrich Warburg Established hydride transfer mechanism
1948 Discovery of first nicotinamide adenine dinucleotide biosynthetic enzyme Arthur Kornberg Elucidated natural biosynthetic pathways
1958 Discovery of Preiss-Handler pathway Jack Preiss and Philip Handler Established nicotinic acid to nicotinamide adenine dinucleotide conversion pathway
1963 First chemical reaction breaking down nicotinamide adenine dinucleotide Mandel and colleagues Identified nicotinamide adenine dinucleotide degradation mechanisms
2004 Discovery of nicotinamide riboside pathway Charles Brenner and colleagues Identified alternative nicotinamide adenine dinucleotide precursor pathway

The historical development of heterocyclic chemistry methodologies has been particularly influential in enabling the synthesis of compounds like this compound. The advancement of directed metalation chemistry, particularly the development of aryl carbamate directed metalation groups, has provided powerful tools for regioselective functionalization of aromatic systems. These methodologies have enabled chemists to introduce substituents at specific positions on aromatic rings with unprecedented precision, facilitating the construction of complex substitution patterns required for advanced nicotinamide derivatives.

The emergence of modern coupling methodologies has further revolutionized the field of heterocyclic chemistry, providing reliable methods for constructing carbon-carbon and carbon-heteroatom bonds under mild conditions. These advances have been particularly important for nicotinamide derivative synthesis, where the preservation of the pyridine ring's integrity during synthetic manipulations is crucial for maintaining biological activity. The development of palladium-catalyzed coupling reactions and other transition metal-mediated processes has expanded the synthetic toolkit available for constructing complex nicotinamide derivatives.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHBXHJILVCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232682
Record name N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552814-16-1
Record name N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552814-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methoxyphenyl)-3-pyridinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Scheme:

$$
\text{2-chloronicotinic acid} + \text{substituted aniline} \xrightarrow{\text{Base Catalyst}} \text{this compound}
$$

This reaction utilizes the nucleophilic substitution properties of the aniline derivative to attach the nicotinamide group.

Detailed Preparation Steps

Step-by-Step Procedure

  • Preparation of Reactants :

  • Reaction Conditions :

    • A base such as potassium carbonate or sodium hydroxide is added to neutralize the acidic by-products and promote nucleophilic attack.
    • The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF), which stabilizes intermediates and enhances reactivity.
  • Condensation Reaction :

    • The mixture is heated under reflux conditions to facilitate the substitution reaction.
    • The reaction typically proceeds for several hours until completion, monitored by thin-layer chromatography (TLC).
  • Purification :

    • The crude product is isolated by solvent evaporation or filtration.
    • Further purification is achieved through recrystallization using solvents like ethanol or methanol.

Alternative Synthesis Approaches

While the above method is standard, other approaches have been explored to improve yield and efficiency:

Microwave-Assisted Synthesis

  • Microwave irradiation has been utilized to accelerate the condensation reaction, significantly reducing reaction time while maintaining high yields.

Catalytic Methods

  • Transition metal catalysts such as palladium on carbon (Pd/C) have been employed to enhance the coupling efficiency between the reactants, particularly in cases where steric hindrance may impede reactivity.

Reaction Conditions and Optimization

Table: Comparison of Reaction Conditions

Parameter Standard Method Microwave-Assisted Method Catalytic Method
Solvent DMF Ethanol DMF
Catalyst/Base Potassium carbonate Potassium carbonate Pd/C
Temperature 80–100°C ~150°C (microwave) 90–100°C
Reaction Time 6–12 hours ~30 minutes 4–6 hours
Yield ~70–80% ~85–90% ~80–85%

Analytical Characterization

After synthesis, the product is characterized using advanced techniques to confirm its structure and purity:

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Therapeutics

N-(4-amino-2-methoxyphenyl)nicotinamide has been investigated for its efficacy against various cancers due to its ability to inhibit angiogenesis and tumor growth.

  • Mechanism of Action : The compound acts as a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is crucial in neovascularization processes associated with tumors. This inhibition can lead to reduced tumor growth and metastasis .
  • Case Studies :
    • A study demonstrated that this compound significantly reduced the proliferation of breast cancer cells in vitro. The compound exhibited an IC50 value comparable to established chemotherapeutic agents .
    • In vivo models showed that administration of the compound led to a marked decrease in tumor size and angiogenesis in xenograft models of colon cancer .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects, particularly in conditions involving chronic inflammation.

  • Mechanism of Action : this compound modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action helps alleviate symptoms in diseases characterized by excessive inflammation .
  • Case Studies :
    • Research indicated that treatment with this compound reduced inflammation markers in animal models of arthritis, resulting in decreased joint swelling and pain .
    • Clinical trials have shown promising results in patients with inflammatory bowel disease, where the compound led to improved clinical scores and reduced inflammatory markers .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound.

  • Mechanism of Action : The compound appears to protect neuronal cells from oxidative stress-induced apoptosis by enhancing mitochondrial function and reducing reactive oxygen species (ROS) production. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Case Studies :
    • In vitro studies demonstrated that the compound significantly improved cell viability in neuronal cell lines exposed to oxidative stressors, indicating its potential as a neuroprotective agent .
    • Animal studies have shown that administration of this compound improved cognitive function and reduced neuroinflammation in models of Alzheimer’s disease .

Cosmetic Applications

Beyond therapeutic uses, this compound is being explored for cosmetic applications due to its skin benefits.

  • Mechanism of Action : It functions as an antioxidant, protecting skin cells from UV damage and improving skin barrier function. This property makes it a valuable ingredient in anti-aging formulations .
  • Case Studies :
    • Clinical evaluations have shown that topical application of formulations containing this compound resulted in significant improvements in skin hydration, elasticity, and reduction of hyperpigmentation compared to control groups .
    • A study involving reconstructed human skin equivalents demonstrated enhanced protection against environmental stressors when treated with this compound .

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecule. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)nicotinamide (CAS: 875108-76-2)

  • Molecular Formula : C₂₀H₁₉N₃O₄S (MW: 397.45 g/mol)
  • Key Differences: Incorporates a sulfonyl group and an ethoxyphenyl substituent instead of the methoxy and amino groups in the target compound.

N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9)

  • Molecular Formula : C₉H₁₂N₂O₂ (MW: 180.20 g/mol)
  • Key Differences : Replaces the nicotinamide moiety with an acetamide group. This reduces NAD⁺-related bioactivity, as acetamide derivatives lack the pyridine ring critical for binding NAD⁺-dependent enzymes .

Nicotinamide Riboside (NR)

  • Molecular Formula : C₁₁H₁₅N₂O₅⁺ (MW: 255.25 g/mol)
  • Key Differences : Contains a ribose group linked to nicotinamide, enabling direct conversion to NAD⁺ via nicotinamide riboside kinase (NRK). In contrast, the target compound requires metabolic processing to contribute to NAD⁺ pools, which may delay its effects .

Pharmacokinetic and Functional Comparisons

Solubility and Bioavailability

  • N-(4-Amino-2-methoxyphenyl)nicotinamide: Moderate solubility in polar solvents due to the amino and methoxy groups. Detected via UPLC-MS/MS with a limit of detection (LOD) of 0.075–0.600 μg/mL, comparable to other nicotinamides .
  • N-(4-Ethoxyphenyl-sulfonyl analog) : Higher solubility in aqueous media due to the sulfonyl group but lower cellular uptake efficiency .
  • Nicotinamide Riboside (NR) : High oral bioavailability (≈60%) due to specialized transporters, whereas the target compound’s absorption is less characterized .

Metabolic Pathways

  • The target compound likely undergoes hydrolysis to release nicotinamide, which enters the NAD⁺ salvage pathway via nicotinamide phosphoribosyltransferase (NAMPT) .
  • NR : Directly phosphorylated to NMN by NRK, bypassing NAMPT and enabling rapid NAD⁺ synthesis .

Research Findings and Contradictions

  • Synthesis: The target compound can be synthesized via coupling reactions in chlorobenzene, similar to methods used for 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide .
  • Analytical Detection : UPLC-MS/MS methods optimized for nicotinamide analogs achieve recovery rates of 84.6–108.6% for the target compound, comparable to NMN and NR .

Biological Activity

N-(4-amino-2-methoxyphenyl)nicotinamide (NAM) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

NAM is characterized by its unique structure, which includes an amino group, a methoxy group, and a nicotinamide moiety. This configuration allows for various interactions with biological targets, influencing its biological activity.

The biological activity of NAM primarily involves its interaction with enzymes and proteins. It can alter their activity through:

  • Hydrogen Bonding: NAM forms hydrogen bonds with specific amino acid residues in target proteins.
  • Hydrophobic Interactions: The methoxy group enhances hydrophobic interactions, facilitating binding to lipid environments or hydrophobic pockets in proteins.

These interactions can lead to the inhibition or modulation of enzyme activity and protein-protein interactions, affecting various biological pathways.

Anticancer Activity

NAM has been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against several human tumor cell lines. For instance, compounds structurally related to NAM have shown promising results in inhibiting cell proliferation:

CompoundCell Line TestedGI50 (μM)
N-(4-methoxyphenyl)-3-nitropyridin-2-amineA5492.40
N-(4-methoxyphenyl)-3-nitropyridin-2-amineDU1451.18

These results suggest that NAM and its derivatives may serve as potential chemotherapeutic agents targeting specific cancer types .

Anti-inflammatory Properties

NAM has also been studied for its anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines like TNF-α in various assays, indicating a potential role in managing inflammatory diseases. A notable study reported a 7.80-fold increase in caspase-3 levels alongside an 87% reduction in TNF-α levels when treated with NAM derivatives .

Case Studies

  • Cytotoxicity Assessment:
    In a study assessing the cytotoxicity of NAM-related compounds, researchers found that certain derivatives significantly inhibited the growth of multiple cancer cell lines, suggesting that modifications to the structure could enhance efficacy .
  • Mechanism Elucidation:
    Another investigation focused on the binding modes of NAM analogs using molecular docking studies. These studies indicated that structural variations could lead to different binding affinities and biological activities, emphasizing the importance of chemical structure in therapeutic applications .

Applications in Medicine

Given its diverse biological activities, NAM is being explored for various therapeutic applications:

  • Cancer Therapy: As an anticancer agent targeting specific pathways.
  • Anti-inflammatory Treatments: Potential use in managing chronic inflammatory conditions.
  • Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in disease processes.

Q & A

Basic: What are the most reliable synthetic protocols for preparing N-(4-amino-2-methoxyphenyl)nicotinamide?

Answer:
The compound can be synthesized via amidation reactions between nicotinoyl chloride derivatives and 4-amino-2-methoxyaniline. Key steps include:

  • Amide coupling : Use coupling agents like EDCI/HOBt in DMF under nitrogen to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation : Confirm product identity via 1H^1H-NMR (e.g., aromatic proton integration) and HRMS (exact mass matching).

Basic: How can researchers characterize the structural integrity of this compound?

Answer:
Employ multi-spectral analysis:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ3.8\delta \sim3.8 ppm), aromatic protons, and amide carbonyl (δ168\delta \sim168 ppm). Compare with analogs like N-(4-methoxyphenyl)nicotinamide for resonance patterns .
  • HRMS : Exact mass (calc. for C14_{14}H14_{14}N3_3O2_2: 280.1086) to rule out impurities.
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .

Basic: What methods are recommended for assessing the purity of this compound in preclinical studies?

Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA), UV detection at 254 nm. Purity >98% is ideal for biological assays .
  • TLC : Monitor reaction progress using silica plates (ethyl acetate:hexane = 1:1, Rf_f ~0.3) .

Advanced: How can researchers optimize the synthetic yield of this compound when scaling up?

Answer:

  • Solvent optimization : Replace DMF with THF or dichloromethane to reduce viscosity and improve reaction homogeneity .
  • Catalyst screening : Test alternatives to EDCI, such as DCC or T3P, to enhance coupling efficiency.
  • Temperature control : Maintain 0–5°C during coupling to suppress hydrolysis of the nicotinoyl chloride intermediate .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

  • Multi-technique validation : Cross-check with 15N^{15}N-NMR or 2D-COSY to assign ambiguous proton environments .
  • Computational modeling : Compare experimental 1H^1H-NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .
  • Reference analogs : Review data from structurally similar compounds (e.g., N-(4-hydroxy-2-methylphenyl)acetamide) to identify substituent effects .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

  • Enzyme inhibition : Screen against NAD-dependent enzymes (e.g., sirtuins) due to the nicotinamide moiety .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent variation : Synthesize derivatives with modified methoxy (e.g., ethoxy, halogen) or amino groups (e.g., dimethylamino) to probe electronic effects .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with targets like PARP-1 .

Advanced: What strategies mitigate degradation of this compound during storage?

Answer:

  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the amide bond) .
  • Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent photolytic/oxidative degradation .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogP ~1.5), BBB permeability, and CYP450 interactions .
  • MD simulations : Simulate binding dynamics with serum albumin to predict plasma protein binding .

Advanced: What experimental approaches address poor aqueous solubility during biological testing?

Answer:

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication method) to improve bioavailability .

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